

Pharmacokinetic Profile of 6-Iodochroman-4-ol and its Analogs: A Comparative Analysis

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Compound of Interest

Compound Name: 6-Iodochroman-4-ol

Cat. No.: B2926598

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Disclaimer: As of October 2025, a comprehensive search of peer-reviewed scientific literature and databases has revealed no specific pharmacokinetic data (e.g., C_{max}, T_{max}, AUC, bioavailability, half-life) for **6-Iodochroman-4-ol**. The following guide therefore provides a comparative overview of the reported biological activities of structurally related chroman-4-one analogs and outlines a general experimental protocol for the pharmacokinetic characterization of such compounds. This information is intended to serve as a resource for researchers and drug development professionals interested in this class of molecules.

Comparative Biological Activities of Chroman-4-one Analogs

While pharmacokinetic data is unavailable, numerous studies have investigated the biological effects of various chroman-4-one derivatives. This table summarizes the in vitro activity of selected analogs, providing a basis for preliminary structure-activity relationship (SAR) assessment.

Compound ID/Description	Target/Assay	Activity Metric (IC50/MIC)	Reference
6,8-dibromo-2-pentylchroman-4-one	SIRT2 Inhibition	IC50: 1.5 μ M	[1]
7-Hydroxychroman-4-one (1)	Candida albicans	MIC: 256 μ g/mL	[2]
7-Methoxychroman-4-one (2)	Candida albicans	MIC: 512 μ g/mL	[2]
Homoisoflavonoid (21)	Candida albicans	MIC: 64 μ g/mL	[2]
Cambinol	SIRT1/SIRT2 Inhibition	IC50: 56 μ M / 59 μ M	[3]
Compound 55	SIRT2 Inhibition	IC50: 0.25 μ M	[3]
TM	SIRT2 Inhibition	IC50: 0.038 μ M (deacetylation)	[4]

Experimental Protocols

For researchers planning to investigate the pharmacokinetic properties of **6-Iodochroman-4-ol** or novel analogs, the following section details a generalized experimental protocol for an in vivo pharmacokinetic study in a rodent model.

Hypothetical In Vivo Pharmacokinetic Study Protocol

1. Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) of a novel chroman-4-one derivative following intravenous and oral administration in rats.

2. Materials and Methods:

- Test Article: **6-Iodochroman-4-ol** (or analog), dissolved in an appropriate vehicle (e.g., a solution of 10% DMSO, 40% PEG300, and 50% saline).

- Animal Model: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water before the experiment.[5]
- Dosing:
 - Intravenous (IV) group: A single bolus injection via the tail vein at a dose of 2 mg/kg.
 - Oral (PO) group: A single dose administered by oral gavage at 10 mg/kg.[6]
- Blood Sampling:
 - Approximately 0.3 mL of blood will be collected from the retro-orbital plexus or jugular vein at predetermined time points.[5][6]
 - IV group time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
 - PO group time points: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
 - Blood samples will be collected into heparinized tubes and immediately centrifuged at 4000 rpm for 10 minutes to separate the plasma.[5] Plasma samples are then stored at -80°C until analysis.

3. Bioanalytical Method:

- Sample Preparation: Plasma samples (50 µL) will be subjected to protein precipitation by adding 200 µL of acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound). After vortexing and centrifugation, the supernatant will be collected for analysis.
- LC-MS/MS Analysis:
 - The quantitative analysis will be performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]
 - Chromatographic separation will be achieved on a C18 reversed-phase column.
 - Mass spectrometric detection will be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

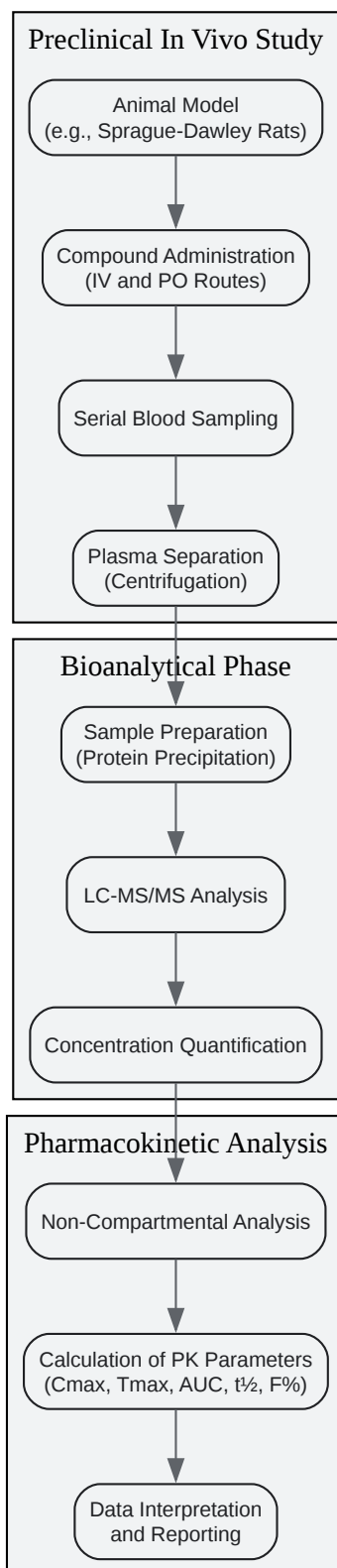
- Method Validation: The bioanalytical method will be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

4. Pharmacokinetic Analysis: Pharmacokinetic parameters will be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). Key parameters include:

- Maximum plasma concentration (C_{max}) and time to reach C_{max} (T_{max}).
- Area under the plasma concentration-time curve (AUC).
- Terminal half-life (t_{1/2}).
- Clearance (CL).
- Volume of distribution (V_d).
- Oral bioavailability (F%) will be calculated as $(AUC_{PO} / AUC_{IV}) * (Dose_{IV} / Dose_{PO}) * 100$.

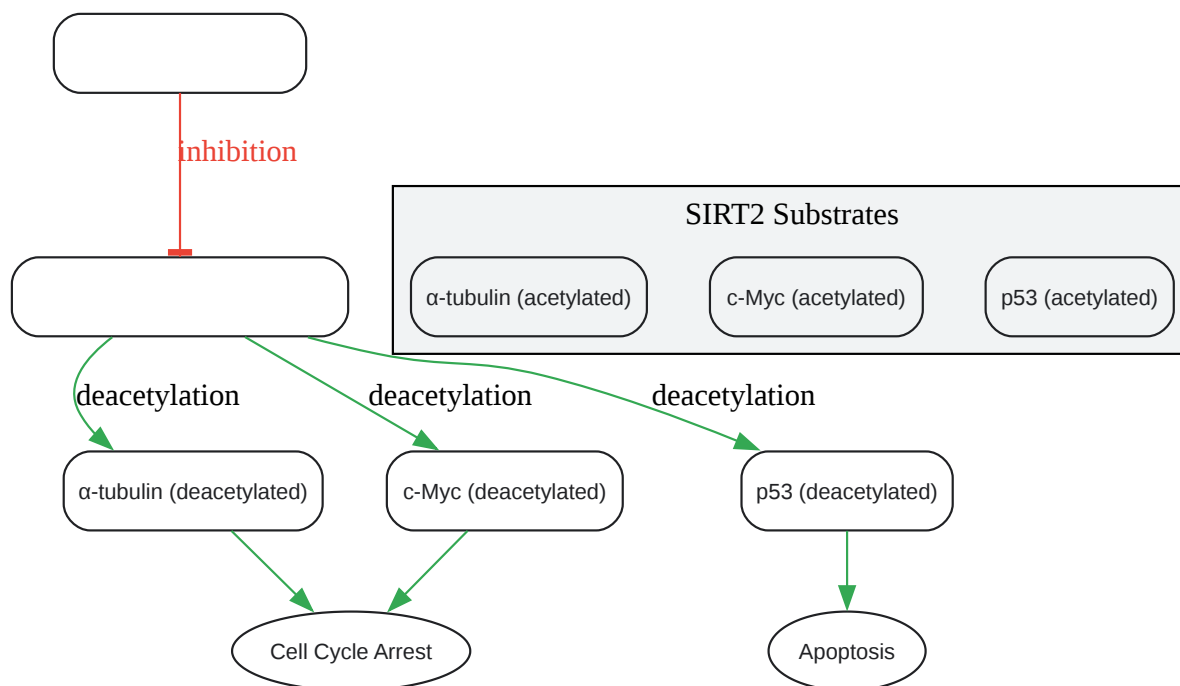
Visualizations

Experimental and Logical Workflows



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Caption: Workflow for a typical preclinical pharmacokinetic study.



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Caption: Simplified signaling pathway of SIRT2 inhibition.

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